Cas no 1184215-63-1 (2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide)

2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide
- AKOS009998112
- 1184215-63-1
- EN300-804403
-
- インチ: 1S/C10H16N4O/c11-9-5-6-14(13-9)7-10(15)12-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H2,11,13)(H,12,15)
- InChIKey: IFKFBGOGYQAAEJ-UHFFFAOYSA-N
- ほほえんだ: O=C(CN1C=CC(N)=N1)NC1CCCC1
計算された属性
- せいみつぶんしりょう: 208.13241115g/mol
- どういたいしつりょう: 208.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 72.9Ų
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-804403-0.1g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide |
1184215-63-1 | 95.0% | 0.1g |
$490.0 | 2025-03-21 | |
Enamine | EN300-804403-2.5g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide |
1184215-63-1 | 95.0% | 2.5g |
$1089.0 | 2025-03-21 | |
Enamine | EN300-804403-0.05g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide |
1184215-63-1 | 95.0% | 0.05g |
$468.0 | 2025-03-21 | |
Enamine | EN300-804403-1.0g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide |
1184215-63-1 | 95.0% | 1.0g |
$557.0 | 2025-03-21 | |
Enamine | EN300-804403-0.5g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide |
1184215-63-1 | 95.0% | 0.5g |
$535.0 | 2025-03-21 | |
Enamine | EN300-804403-5.0g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide |
1184215-63-1 | 95.0% | 5.0g |
$1614.0 | 2025-03-21 | |
Enamine | EN300-804403-0.25g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide |
1184215-63-1 | 95.0% | 0.25g |
$513.0 | 2025-03-21 | |
Enamine | EN300-804403-10.0g |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide |
1184215-63-1 | 95.0% | 10.0g |
$2393.0 | 2025-03-21 |
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide 関連文献
-
Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamideに関する追加情報
Introduction to 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide (CAS No. 1184215-63-1)
2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide, also known by its CAS number 1184215-63-1, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles and is characterized by its unique structural features, which include an amino-substituted pyrazole ring and a cyclopentylamino acetamide moiety. These structural elements contribute to its potential therapeutic applications and have been the focus of numerous studies aimed at elucidating its biological activities and mechanisms of action.
The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide has been extensively documented in the literature. Typically, it is synthesized through a multi-step process involving the condensation of cyclopentylamine with an appropriate acyl chloride, followed by the reaction with a 3-amino-1H-pyrazole derivative. The synthetic route is well-established and can be adapted to produce the compound on both laboratory and industrial scales. The purity and yield of the final product are critical parameters that influence its suitability for further research and development.
In recent years, 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide has been investigated for its potential as a therapeutic agent in various disease models. One of the most promising areas of research is its anti-inflammatory properties. Studies have shown that this compound exhibits significant anti-inflammatory activity, which is attributed to its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide could be a valuable candidate for the treatment of inflammatory disorders, including arthritis and other autoimmune conditions.
Beyond its anti-inflammatory properties, 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide has also shown promise in neurodegenerative disease research. Preclinical studies have demonstrated that this compound can cross the blood-brain barrier and exert neuroprotective effects. It has been reported to reduce oxidative stress, inhibit neuroinflammation, and promote neuronal survival in animal models of Alzheimer's disease and Parkinson's disease. These findings highlight the potential of 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide as a lead compound for developing new treatments for neurodegenerative disorders.
The pharmacokinetic profile of 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide has also been studied in detail. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its therapeutic efficacy. The compound is rapidly absorbed after oral administration and has a relatively long half-life, making it suitable for once-daily dosing regimens. Additionally, it exhibits low toxicity in preclinical studies, which further supports its potential for clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit in patients with inflammatory conditions. These trials are crucial for advancing our understanding of the compound's potential as a novel therapeutic agent.
In conclusion, 2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide (CAS No. 1184215-63-1) is a promising compound with diverse biological activities that make it an attractive candidate for further research and development. Its anti-inflammatory properties, neuroprotective effects, and favorable pharmacokinetic profile position it as a potential therapeutic agent for treating various diseases. Ongoing clinical trials will provide valuable insights into its safety and efficacy, paving the way for potential future applications in medicine.
1184215-63-1 (2-(3-amino-1H-pyrazol-1-yl)-N-cyclopentylacetamide) 関連製品
- 1807215-33-3(Methyl 2-chloro-4-cyanopyridine-5-acetate)
- 1508793-80-3(1-(4-fluoro-3-methylphenyl)cyclobutylmethanol)
- 953149-61-6(2-chloro-N-(2-methoxy-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)
- 13575-73-0(rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol hydrochloride)
- 1248090-42-7(2-Chloro-3-(methylthio)pyrazine)
- 1363382-90-4(2-Oxa-5,8-diazaspiro[3.5]nonane)
- 25059-70-5((2-Chloroethyl)Dimethylsulfanium Iodide)
- 1171557-04-2((3-methoxy-4-methyl-phenyl)-piperazin-1-yl-methanone;hydrochloride)
- 82020-60-8(2-hydroxy-5-methoxybenzene-1-sulfonamide)
- 2172143-59-6(2-(N-ethylacetamido)-1,3-thiazol-4-ylmethanesulfonyl fluoride)




